molecular formula C9H11ClN2O4 B582044 (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride CAS No. 906813-62-5

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride

Cat. No.: B582044
CAS No.: 906813-62-5
M. Wt: 246.647
InChI Key: XNPWOQZTJFYSEI-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a nitrophenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride typically involves the nitration of phenylalanine derivatives. One common method is the nitration of (S)-phenylalanine using nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the phenyl ring without affecting the amino or carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used for acylation reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-nitrophenyl)propanoic acid
  • 3-(4-Aminophenyl)propanoic acid
  • 4-Borono-D-phenylalanine

Uniqueness

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and nitrophenyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPWOQZTJFYSEI-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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